molecular formula C23H20FN5 B11048201 4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile

4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile

Cat. No. B11048201
M. Wt: 385.4 g/mol
InChI Key: ARMFFPQZUWTWEY-CYVLTUHYSA-N
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Description

4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyano, fluorophenyl, and cyclohexylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorophenyl and cyclohexylamino precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize yield and minimize impurities, ensuring the compound’s suitability for various applications. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile
  • **4-{[(E)-2-cyano-2-(4-bromophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile
  • **4-{[(E)-2-cyano-2-(4-methylphenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile

Uniqueness

The uniqueness of 4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance the compound’s stability and reactivity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

properties

Molecular Formula

C23H20FN5

Molecular Weight

385.4 g/mol

IUPAC Name

4-[[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]-5-(cyclohexylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H20FN5/c24-20-8-6-16(7-9-20)19(14-27)15-28-22-10-17(12-25)18(13-26)11-23(22)29-21-4-2-1-3-5-21/h6-11,15,21,28-29H,1-5H2/b19-15-

InChI Key

ARMFFPQZUWTWEY-CYVLTUHYSA-N

Isomeric SMILES

C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)N/C=C(/C#N)\C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)NC=C(C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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